molecular formula F2S2W B15343968 Tungsten difluoride disulfide CAS No. 41831-81-6

Tungsten difluoride disulfide

Cat. No.: B15343968
CAS No.: 41831-81-6
M. Wt: 286.0 g/mol
InChI Key: WREDBGHCLQLBNC-UHFFFAOYSA-L
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Description

Tungsten Difluoride Disulfide (F2S2W) is a specialized chemical compound provided for research and development purposes. Its molecular weight is 285.97 g/mol, and it is identified by the CAS Registry Number 41831-81-6 . As a member of the transition metal dichalcogenide family, this material is of significant interest in materials science. Researchers are exploring its potential application in developing thin films for next-generation optoelectronic devices, where its properties could be tuned for specific electronic or optical functions . The presence of both fluorine and sulfur in its structure may offer unique catalytic properties, making it a candidate for investigation in advanced chemical synthesis and energy-related processes. The precise mechanism of action for this compound is highly dependent on the specific application. In electronic applications, its function may derive from its semiconducting characteristics and band structure. In potential catalytic roles, its activity would stem from surface properties that facilitate chemical reactions. Researchers are advised to characterize the material thoroughly for their specific experimental conditions. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

41831-81-6

Molecular Formula

F2S2W

Molecular Weight

286.0 g/mol

IUPAC Name

difluoro-bis(sulfanylidene)tungsten

InChI

InChI=1S/2FH.2S.W/h2*1H;;;/q;;;;+2/p-2

InChI Key

WREDBGHCLQLBNC-UHFFFAOYSA-L

Canonical SMILES

F[W](=S)(=S)F

Origin of Product

United States

Theoretical and Computational Investigations of Tungsten Difluoride Disulfide

Quantum Chemical Methodologies for WF2S2 Electronic Structure

Density Functional Theory (DFT) Approaches for Molecular Orbital Analysis

No published studies utilizing DFT to analyze the molecular orbitals of WF2S2 are available.

Ab Initio Calculations for Ground State Energy and Stability Predictions

There are no accessible ab initio calculations that predict the ground state energy or stability of WF2S2.

Predictive Modeling of Molecular Geometry and Isomeric Forms of WF2S2

Geometrical Optimization Procedures and Configurational Analysis

Information regarding the geometrical optimization and configurational analysis of WF2S2 is not present in the current body of scientific literature.

Conformational Energetics and Relative Stabilities

Data on the conformational energetics and the relative stabilities of any potential isomers of WF2S2 have not been reported.

Vibrational Spectroscopy Predictions for WF2S2

There are no predicted vibrational frequencies or spectroscopic data for WF2S2.

Theoretical Infrared (IR) and Raman Spectroscopic Profiles

The theoretical vibrational spectra of a molecule like Tungsten Difluoride Disulfide are fundamental to its characterization. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these spectra. The process involves optimizing the molecular geometry of WF2S2 to find its lowest energy structure. Following this, the calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) yields the harmonic vibrational frequencies.

These frequencies correspond to the different vibrational modes of the molecule. The intensities of the infrared absorption bands are determined by the change in the molecular dipole moment during a particular vibration, while Raman scattering intensities are related to the change in the polarizability of the molecule.

Hypothetical Infrared and Raman Active Modes for WF2S2

Due to the absence of published data for WF2S2, the following table provides a hypothetical representation of what a theoretical spectroscopic profile might look like. The assignments are based on typical vibrational modes for similar metal-halide-sulfide compounds.

Vibrational Mode Hypothetical Frequency (cm⁻¹) IR Activity Raman Activity
W-S Symmetric Stretch650InactiveActive
W-S Asymmetric Stretch630ActiveActive
W-F Symmetric Stretch580ActiveActive
W-F Asymmetric Stretch560ActiveActive
S-W-S Bending250ActiveActive
F-W-F Bending220ActiveActive
S-W-F Bending/Rocking180ActiveActive
This table is for illustrative purposes only and does not represent published experimental or theoretical data.

Normal Mode Analysis and Vibrational Assignment Methodologies

Normal mode analysis is a cornerstone of vibrational spectroscopy, decomposing the complex atomic motions of a molecule into a set of independent harmonic oscillations called normal modes. researchgate.net Each normal mode has a characteristic frequency and displacement pattern for the atoms. In computational studies, after the vibrational frequencies are calculated, the corresponding normal modes are visualized to understand the nature of the atomic motions.

The assignment of these calculated modes to the peaks in a theoretical spectrum is achieved by analyzing these atomic displacement vectors. For a molecule like WF2S2, one would expect to identify modes corresponding to the stretching and bending of the W-S and W-F bonds, as well as more complex coupled motions. The combination of calculated frequencies, IR intensities, and Raman activities allows for a comprehensive assignment of the vibrational spectrum. aps.org

Methodologies for such assignments typically involve:

Visualization of Normal Modes: Software is used to animate the vibrations corresponding to each calculated frequency.

Potential Energy Distribution (PED) Analysis: This quantitative method determines the contribution of each internal coordinate (like bond stretches and angle bends) to a particular normal mode.

Computational Simulations of Reactivity Pathways for WF2S2

Computational chemistry provides invaluable insights into the potential chemical reactions of a compound by mapping out its reactivity pathways. This involves identifying the stable reactant and product states, as well as the high-energy transition states that connect them.

Transition State Characterization and Reaction Coordinate Mapping

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. researchgate.net Locating and characterizing these transition states is crucial for understanding reaction mechanisms and calculating reaction rates.

For a hypothetical reaction involving WF2S2, such as its decomposition or reaction with another molecule, computational methods would be used to:

Propose a Reaction Pathway: Based on chemical intuition and knowledge of related systems.

Locate the Transition State Structure: Using algorithms that search for saddle points on the potential energy surface.

Verify the Transition State: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate is the path of minimum energy that connects the reactants, the transition state, and the products. Mapping this coordinate provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

Thermochemical Data Derivation for Hypothetical Reactions

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been identified and their energies calculated, key thermochemical data for the reaction can be derived. These data are essential for predicting the feasibility and spontaneity of a reaction.

Hypothetical Thermochemical Data for a Reaction of WF2S2

The following table illustrates the type of thermochemical data that would be calculated for a hypothetical reaction, such as the hydrolysis of WF2S2.

Parameter Hypothetical Value
Enthalpy of Reaction (ΔH)-150 kJ/mol
Gibbs Free Energy of Reaction (ΔG)-180 kJ/mol
Activation Energy (Ea)85 kJ/mol
This table is for illustrative purposes only and does not represent published experimental or theoretical data.

The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction (ΔG) determines its spontaneity. The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is a key factor in determining the reaction rate.

Structural Elucidation and Advanced Characterization Techniques for Tungsten Difluoride Disulfide

X-ray Diffraction Techniques for Crystalline Materials

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. By bombarding a sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Atomic Arrangement Determination

For a new compound, single-crystal X-ray diffraction (SC-XRD) would be the definitive method to determine its precise atomic arrangement. This technique provides detailed information on bond lengths, bond angles, and crystallographic symmetry. In the case of the related compound 2H-WS2, SC-XRD has confirmed its hexagonal crystal structure, belonging to the space group P6₃/mmc. semi.ac.cn This analysis provides the exact positions of the tungsten and sulfur atoms within the unit cell. semi.ac.cn

Powder X-ray Diffraction for Bulk Phase Identification

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and can be used to determine the material's purity. libretexts.orgwikipedia.org The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. For WS2, PXRD patterns consistently show characteristic peaks corresponding to its hexagonal structure, with the most intense peak often being the (002) reflection. researchgate.net Researchers use established databases, such as the International Centre for Diffraction Data (ICDD), to match the observed diffraction patterns with known phases. researchgate.net

Electron Microscopy Approaches for Morphology and Microstructure

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's surface and internal structure, providing insights into its morphology and microstructural features.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is employed to visualize the surface features of a material. In studies of WS2, SEM images have revealed various morphologies, including "onion-like" particles and bundles of nanotubes. dtic.mil The technique can also be used to observe the surface of thin films and nanoflakes. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the visualization of the internal structure of materials, including individual atomic layers. thermofisher.com For WS2, TEM has been instrumental in confirming the layered nature of the material and identifying features such as nanotubes and the crystalline structure of these nanomaterials through selected area electron diffraction (SAED). dtic.mil High-resolution TEM (HRTEM) can even resolve the atomic lattice of the material. researchgate.net

Spectroscopic Characterization Methodologies for Composition and Bonding

Spectroscopic techniques are used to probe the chemical composition and the nature of chemical bonds within a compound. For a novel material like WF2S2, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) would be essential.

In the analysis of WS2, EDS is often used in conjunction with SEM to confirm the elemental composition, verifying the ratio of tungsten to sulfur. dtic.milmdpi.com XPS provides more detailed information about the chemical states and bonding environments of the elements present. mdpi.com Raman spectroscopy is another powerful tool used to characterize the vibrational modes of a material, which are sensitive to its crystal structure and number of layers. For WS2, characteristic Raman peaks are observed that correspond to its specific phonon modes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

There is no published XPS data for Tungsten Difluoride Disulfide. This technique would be essential in determining the oxidation states of tungsten, sulfur, and fluorine, providing insight into the compound's electronic structure and bonding environment.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

No EDX analysis or elemental mapping data for this compound is available in the reviewed literature. Such an analysis would confirm the elemental composition and spatial distribution of Tungsten, Sulfur, and Fluorine within a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

There are no recorded NMR spectra for this compound. NMR studies, particularly using ¹⁸³W, ¹⁹F, and ³³S isotopes, would offer detailed information about the local chemical environments and connectivity of the atoms within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

No mass spectrometry data for this compound has been reported. This analysis would be crucial for confirming the molecular weight of the compound and for understanding its fragmentation patterns under ionization, which can provide clues about its structure.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are vital for understanding the stability, decomposition, and phase transitions of a material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for these investigations.

Thermogravimetric Analysis (TGA) for Mass Loss Events

No TGA data for this compound is available. A TGA thermogram would illustrate the temperatures at which the compound undergoes mass loss, indicating decomposition or volatilization events and providing information on its thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

There is no published DSC data for this compound. DSC analysis would identify the temperatures and enthalpies of phase transitions, such as melting, boiling, or solid-state transitions, offering a more profound understanding of the compound's thermodynamic properties.

Reactivity Profiles and Reaction Chemistry of Tungsten Difluoride Disulfide

Oxidation-Reduction Chemistry of WF2S2

The oxidation-reduction (redox) chemistry of a compound describes reactions involving the transfer of electrons, leading to changes in the oxidation states of the constituent atoms. libretexts.org For WF2S2, the tungsten center is expected to be the primary site of redox activity.

Investigation of Oxidative and Reductive Transformation Pathways

There are no published experimental investigations into the oxidative and reductive transformation pathways of tungsten difluoride disulfide.

Predicted Oxidative Pathways: In a hypothetical scenario, oxidation of WF2S2 would likely involve an increase in the oxidation state of the tungsten atom. libretexts.org Strong oxidizing agents might lead to the formation of tungsten oxides, fluorides, or oxysulfides with tungsten in a higher oxidation state. For instance, reaction with oxygen at elevated temperatures could potentially yield tungsten trioxide (WO3), a common oxidation product of other tungsten sulfides like WS2. wikipedia.org

Predicted Reductive Pathways: Reduction of WF2S2 would involve a decrease in the tungsten's oxidation state. Reaction with strong reducing agents could potentially lead to the formation of lower-valent tungsten compounds or even elemental tungsten. The specific products would depend on the nature of the reducing agent and the reaction conditions.

Electrochemical Characterization of Redox Potentials

A thorough search of scientific databases reveals no studies on the electrochemical characterization of WF2S2. Therefore, no data on its redox potentials are available.

Electrochemical techniques such as cyclic voltammetry are essential for determining the redox potentials of a compound, providing insight into the energy levels of its molecular orbitals and the feasibility of electron transfer reactions. rsc.org In the absence of such studies on WF2S2, its electrochemical behavior remains unknown.

Data Table: Electrochemical Properties of this compound

ParameterValue
Oxidative PotentialData not available
Reductive PotentialData not available

Ligand Exchange and Coordination Chemistry of WF2S2

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. savemyexams.com The coordination chemistry of WF2S2 would be centered around the tungsten atom, which can act as a Lewis acid.

Interaction with Lewis Acids and Bases

No experimental data exists on the interaction of WF2S2 with Lewis acids and bases.

Interaction with Lewis Bases: The tungsten center in WF2S2 is expected to be electron-deficient and thus act as a Lewis acid, capable of accepting electron pairs from Lewis bases. The presence of electronegative fluorine atoms would enhance the Lewis acidity of the tungsten. Potential Lewis bases could include amines, phosphines, and ethers. The sulfur atoms, with their lone pairs of electrons, could also exhibit Lewis basicity, potentially coordinating to Lewis acids.

Interaction with Lewis Acids: The fluoride (B91410) and sulfide (B99878) ligands in WF2S2 possess lone pairs of electrons and could act as Lewis bases, donating electron density to strong Lewis acids.

Formation of Coordination Adducts and Complexes

There are no reports on the synthesis and characterization of coordination adducts or complexes involving WF2S2. The formation of such complexes is theoretically plausible, given the expected Lewis acidic nature of the tungsten center. The coordination number and geometry of any potential complexes would be influenced by the size and electronic properties of the incoming ligands. libretexts.org

Data Table: Coordination Chemistry of this compound

Reactant TypeProduct Type
Lewis BasesData not available
Lewis AcidsData not available

Hydrolytic Stability and Environmental Interaction Studies of WF2S2

Hydrolytic stability refers to a compound's resistance to reaction with water. rsc.org There have been no studies conducted on the hydrolytic stability or the broader environmental interactions of this compound.

Behavior in Aqueous Media

There is no specific information available in the scientific literature concerning the behavior of this compound (WF2S2) in aqueous media.

For context, the related and extensively studied compound, tungsten disulfide (WS2), is generally considered to be sparingly soluble in water. wikipedia.org The stability of WS2 in aqueous environments can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. wikipedia.org Monolayer WS2, for instance, has been observed to undergo photo-oxidation in the presence of light and water, leading to the formation of tungsten oxides and sulfuric acid. wikipedia.org

Degradation Mechanisms in Controlled Environments

No studies detailing the degradation mechanisms of this compound (WF2S2) in controlled environments were found.

Generally, the degradation of tungsten compounds is highly dependent on the specific chemical environment. For example, tungsten disulfide (WS2) decomposes at 1250 °C in the absence of oxygen. wikipedia.org When heated in an oxygen-containing atmosphere, it converts to tungsten trioxide (WO3). wikipedia.org It is also susceptible to attack by strong oxidizing acids like a mixture of nitric and hydrofluoric acid. wikipedia.org In a study on the degradation of organic dyes, WS2 nanoflowers embedded in a polymer matrix demonstrated the ability to generate reactive oxygen species (ROS) under mechanical strain in the dark, leading to the decomposition of the dye molecules. researchgate.net Another study showed that creating sulfur vacancies in WS2 can enhance its performance in the sulfur ion degradation reaction. rsc.org

Catalytic Activity and Surface Chemistry Investigations of WF2S2

No specific research on the catalytic activity or surface chemistry of this compound (WF2S2) has been published. The following subsections reflect the lack of data for this specific compound.

Heterogeneous and Homogeneous Catalysis Studies

There are no heterogeneous or homogeneous catalysis studies specifically investigating this compound (WF2S2).

For comparison, tungsten disulfide (WS2) is a well-known catalyst, particularly in the fields of hydrodesulfurization and hydrodenitrification. wikipedia.orgutexas.eduuky.edu It is used in both unsupported and supported forms, often promoted with cobalt or nickel to enhance its catalytic properties. utexas.edu WS2 has also been investigated as a catalyst for the hydrogen evolution reaction in water splitting. utexas.edunpsm-kps.org Its catalytic activity is attributed to its unique electronic and surface properties. utexas.edu

Adsorption and Desorption Phenomena on WF2S2 Surfaces

There is no available research on the adsorption and desorption phenomena specifically on the surfaces of this compound (WF2S2).

The principles of surface chemistry dictate that the adsorption and desorption of molecules on a material's surface are governed by factors like surface morphology, surface chemistry (the nature of functional groups), and the interaction between the adsorbate and the surface. nih.govnih.govresearchgate.net For the related compound tungsten disulfide (WS2), its lamellar structure makes it a useful adsorbent in applications like gas chromatography for polar organic molecules. utexas.edu Studies on other materials show that surface modifications, such as the introduction of functional groups or the creation of defects, can significantly alter adsorption capacities. nih.gov

Future Research Directions and Potential Scientific Impact of Tungsten Difluoride Disulfide

Exploration of Novel Synthetic Pathways

A discussion of novel synthetic pathways for Tungsten Difluoride Disulfide is currently unfeasible. The scientific literature lacks established methods for its synthesis, which are a necessary precursor to developing new or improved routes.

Advanced Computational Approaches for Complex Systems Involving WF2S2

Meaningful computational studies, such as Density Functional Theory (DFT) calculations, require at least a theoretical understanding of the molecule's geometry and electronic structure. Without any prior experimental or theoretical data on WF2S2, setting up accurate computational models is not possible.

Interdisciplinary Research with WF2S2-Derived Materials

The potential for interdisciplinary research hinges on the compound's properties. As the properties of this compound are unknown, any discussion of its use in derived materials for fields such as electronics, catalysis, or medicine would be entirely speculative.

Contribution to Fundamental Inorganic Chemistry and Materials Science Theory

For a compound to contribute to fundamental theory, its structure, bonding, and reactivity must be characterized. The lack of such information for WF2S2 means its potential impact on advancing our understanding of inorganic chemistry and materials science remains an open question.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for tungsten difluoride disulfide (WS₂F₂), and how do reaction conditions influence crystal quality?

  • Methodological Answer : WS₂F₂ synthesis typically involves chemical vapor deposition (CVD) or solid-state reactions. For CVD, tungsten hexafluoride (WF₆) and hydrogen sulfide (H₂S) precursors are reacted at 400–600°C under inert gas flow, with temperature gradients critical for layer-by-layer growth . Solid-state methods may use tungsten, sulfur, and fluorine sources heated in sealed ampoules. Post-synthesis annealing (e.g., at 500°C for 2 hours) improves crystallinity. Characterization via XRD and Raman spectroscopy is essential to confirm phase purity and avoid secondary phases like WS₂ or WF₆ residues .

Q. How can researchers validate the stoichiometry and purity of WS₂F₂ samples?

  • Methodological Answer : Energy-dispersive X-ray spectroscopy (EDS) provides elemental ratios of W, S, and F, while X-ray photoelectron spectroscopy (XPS) confirms oxidation states (e.g., W⁴⁺ in WS₂F₂ vs. W⁶⁺ in WF₆). Thermogravimetric analysis (TGA) under argon can detect impurities like unreacted sulfur or fluorides by mass loss profiles . Cross-validation with neutron diffraction is recommended for resolving light-element (F, S) positional ambiguities in the crystal lattice .

Q. What are the key structural and electronic properties of WS₂F₂, and how do they compare to WS₂?

  • Methodological Answer : WS₂F₂ adopts a distorted 1T structure due to fluorine intercalation, contrasting with WS₂’s 2H phase. Density functional theory (DFT) calculations predict a direct bandgap (~1.8 eV) for monolayer WS₂F₂, unlike WS₂’s indirect gap. Experimental validation requires UV-Vis-NIR spectroscopy and angle-resolved photoemission spectroscopy (ARPES). Note that fluorine-induced lattice strain may reduce carrier mobility compared to WS₂ .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bandgap values for WS₂F₂?

  • Methodological Answer : Bandgap variations (1.5–2.1 eV) arise from synthesis-driven defects (e.g., sulfur vacancies) or substrate interactions. To resolve conflicts:

  • Use standardized substrates (e.g., SiO₂/Si or hexagonal boron nitride) to minimize dielectric screening effects.
  • Employ low-temperature photoluminescence (PL) to suppress thermal broadening.
  • Compare DFT models with GW approximations for improved accuracy . Contradictions may stem from oxygen contamination during synthesis, necessitating glovebox-based preparation .

Q. How can monolayer WS₂F₂ stability under ambient conditions be enhanced for optoelectronic applications?

  • Methodological Answer : Monolayer WS₂F₂ degrades rapidly due to F–S bond hydrolysis. Strategies include:

  • Encapsulation with PMMA or hexagonal boron nitride (hBN) layers post-synthesis.
  • Doping with transition metals (e.g., Nb) to strengthen in-plane bonds.
  • In situ passivation using atomic layer deposition (ALD) of Al₂O₃. Stability assessments require accelerated aging tests (85°C/85% RH) with Raman monitoring .

Q. What advanced techniques resolve conflicting reports on WS₂F₂’s catalytic activity for hydrogen evolution reactions (HER)?

  • Methodological Answer : Discrepancies in HER overpotential (0.2–0.5 V) may arise from edge-site variability or fluorine leaching. Mitigation steps:

  • Use scanning electrochemical cell microscopy (SECCM) to map active sites at nanoscale resolution.
  • Operando XAS (X-ray absorption spectroscopy) tracks fluorine desorption during catalysis.
  • Compare turnover frequency (TOF) metrics normalized to electrochemically active surface area (ECSA) .

Data Analysis & Reproducibility

Q. How should researchers document synthesis protocols to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:

  • Report precursor ratios (e.g., WF₆:H₂S = 1:3), gas flow rates (sccm), and temperature ramps (±5°C precision).
  • Include raw XRD/Raman data in supplementary materials with baseline subtraction details.
  • Disclose glovebox O₂/H₂O levels (<0.1 ppm) and substrate cleaning procedures (e.g., piranha etch time) .

Q. What statistical methods are recommended for analyzing WS₂F₂’s mechanical properties across studies?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in Young’s modulus measurements. Use Bland-Altman plots to assess inter-lab agreement in AFM nanoindentation results. Meta-analysis frameworks (e.g., PRISMA) should standardize inclusion criteria for literature comparisons .

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